

An In-depth Technical Guide to the Key Physicochemical Properties of N-methylcyclopentanamine

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Compound of Interest

Compound Name: Cyclopentylmethanamine

Cat. No.: B1347104

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Introduction

N-methylcyclopentanamine (CAS No: 2439-56-7) is a secondary aliphatic amine that serves as a valuable building block in organic synthesis.^[1] Its utility is particularly noted in the preparation of diverse amine compounds, including substituted pyrrolopyrimidineamines, which have applications in medicinal chemistry.^[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of its physicochemical properties is not merely academic; it is a prerequisite for successful experimental design, process optimization, and the prediction of its behavior in both chemical and biological systems.

This guide provides an in-depth analysis of the core physicochemical properties of N-methylcyclopentanamine. Moving beyond a simple data sheet, we will explore the causality behind these values and detail the experimental methodologies used for their determination, offering field-proven insights into their practical implications.

Section 1: Molecular and Structural Characteristics

The foundation of a compound's physical and chemical behavior lies in its structure. N-methylcyclopentanamine consists of a five-membered cyclopentyl ring attached to a secondary amine, which is further substituted with a methyl group. This structure imparts a combination of alicyclic and amine characteristics, influencing its basicity, polarity, and steric profile.

Caption: 2D Representation of N-methylcyclopentanamine.

Table 1: Core Identifiers and Molecular Properties

Identifier	Value	Source
CAS Number	2439-56-7	[2][3][4]
Molecular Formula	C ₆ H ₁₃ N	[2][3][4]
Molecular Weight	99.17 g/mol	[2][3][5]
IUPAC Name	N-methylcyclopentanamine	[5]
SMILES	CNC1CCCC1	[5]

| InChIKey | KKTBUVCVHSCATGB-UHFFFAOYSA-N |[3][5] |

Section 2: Fundamental Physicochemical Data

The macroscopic properties of a substance, such as its state, boiling point, and density, are direct consequences of its molecular structure and intermolecular forces. For N-methylcyclopentanamine, the presence of a secondary amine allows for hydrogen bonding, albeit weaker than in primary amines, which significantly influences these characteristics.

Table 2: Key Physicochemical Properties

Property	Value	Conditions	Source
Physical Form	Colorless Oil/Liquid	Ambient	[2][6]
Boiling Point	119.7 ± 8.0 °C	at 760 mmHg	[3][4]
	120-122 °C	Not specified	[2][7]
Density	0.840 g/cm ³	at 25 °C	[2][7]
	0.8 ± 0.1 g/cm ³	Not specified	[3]
Flash Point	6.9 ± 15.8 °C	Not specified	[3][4]
Vapor Pressure	15.8 ± 0.2 mmHg	at 25°C	[3][4]

| Refractive Index | 1.449 | Not specified |[3] |

Section 3: Basicity (pKa) - A Predictor of Reactivity and Bioavailability

The basicity of an amine, quantified by its pKa value (the pKa of its conjugate acid), is arguably one of its most critical chemical properties. It governs the compound's degree of ionization at a given pH, which in turn dictates its aqueous solubility, its ability to interact with biological targets (like enzymes and receptors), and its behavior in acid-base reactions.

For N-methylcyclopentanamine, the predicted pKa is approximately 10.94 ± 0.20.[2][4] This relatively high value is typical for a secondary aliphatic amine, indicating it is a moderately strong base. At physiological pH (~7.4), it will exist almost exclusively in its protonated, cationic form. This has profound implications for drug development, affecting membrane permeability and formulation strategies.

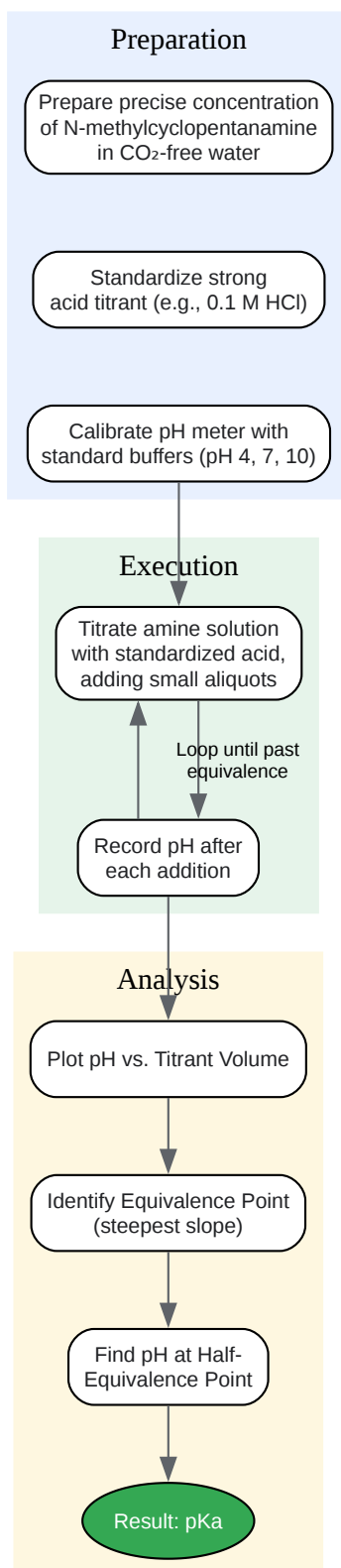
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold standard for accurately determining pKa values.[8][9] The methodology relies on monitoring the change in pH of a solution of the amine as a strong acid

or base is incrementally added. The pKa is the pH at which the amine is exactly 50% protonated (the half-equivalence point).

Step-by-Step Methodology:

- **Solution Preparation:** Prepare a precise concentration of N-methylcyclopentanamine (e.g., 0.01 M) in deionized, CO₂-free water. The absence of dissolved CO₂ is critical to prevent the formation of carbonic acid, which would interfere with the titration.
- **System Calibration:** Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.
- **Titration:** Place the amine solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Begin titrating with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise volumes (aliquots).
- **Data Acquisition:** Record the pH of the solution after each aliquot of titrant is added and the reading has stabilized.
- **Data Analysis:** Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the pH value at the half-equivalence point (the midpoint of the steepest portion of the curve).



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Caption: Workflow for pKa Determination by Potentiometric Titration.

Section 4: Lipophilicity (LogP) - Gauging Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like (nonpolar) environment, is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is quantified by the partition coefficient (P), or more commonly, its logarithm (logP). LogP is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.^[10]

A positive logP value indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative value indicates a preference for the aqueous phase (hydrophilic).^[10] For N-methylcyclopentanamine, reported logP values are 1.07 and 1.53930.^{[3][4]} These values suggest the compound is moderately lipophilic, capable of crossing biological membranes, a key consideration in drug design.

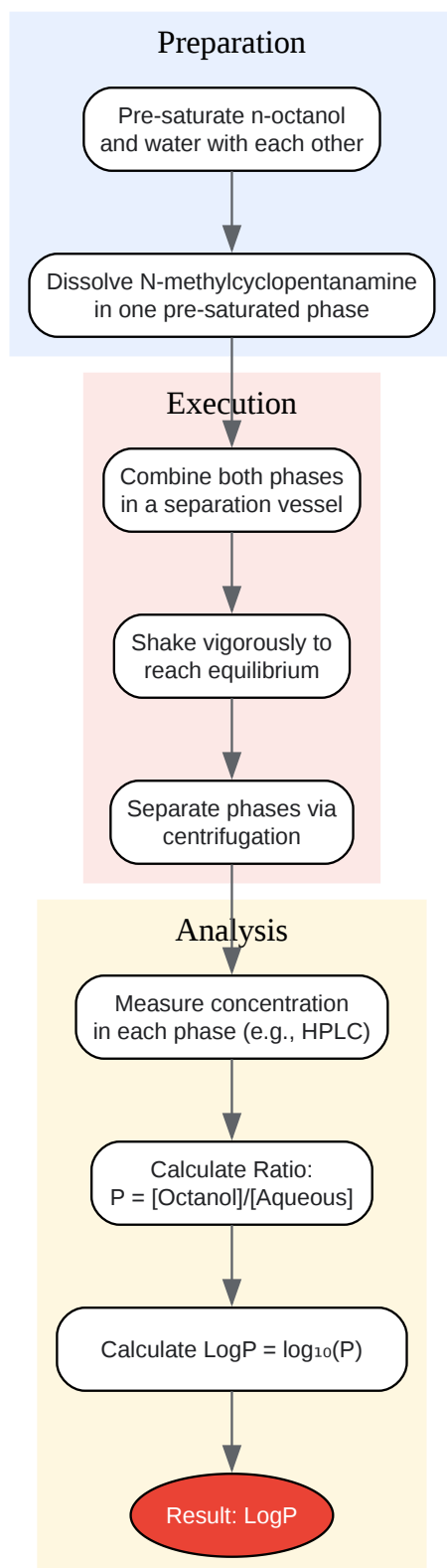
Experimental Protocol: LogP Determination by Shake-Flask Method

The Shake-Flask method is the traditional and most direct way to measure logP.^[10] It involves physically partitioning the compound between n-octanol and water and then measuring its concentration in each phase.

Step-by-Step Methodology:

- **Solvent Saturation:** Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate. This ensures the thermodynamic activity of each solvent is not altered during the experiment.
- **Sample Preparation:** Dissolve a known amount of N-methylcyclopentanamine in one of the pre-saturated phases (usually the one in which it is more soluble).
- **Partitioning:** Combine the solution with a known volume of the other pre-saturated phase in a separatory funnel or vial.
- **Equilibration:** Shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach partitioning equilibrium.

- Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
- Concentration Measurement: Carefully sample each phase and determine the concentration of N-methylcyclopentanamine using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: Calculate logP using the formula: $\text{LogP} = \log_{10} ([\text{Concentration in Octanol}] / [\text{Concentration in Water}])$.



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Caption: Workflow for LogP Determination by the Shake-Flask Method.

Section 5: Spectroscopic and Solubility Profile

Spectroscopic Data: Structural elucidation and confirmation are routinely performed using spectroscopic methods. For N-methylcyclopentanamine, ^1H NMR, ^{13}C NMR, and FTIR spectral data are available in public databases.[5][11] This information is indispensable for quality control and reaction monitoring in synthetic processes.

- ^1H NMR & ^{13}C NMR: Provides information on the electronic environment of the hydrogen and carbon atoms, confirming the connectivity and structure of the molecule.
- FTIR: Identifies characteristic functional groups. For this molecule, key absorbances would include N-H stretching and C-N stretching, confirming the presence of the secondary amine.

Solubility: The solubility of N-methylcyclopentanamine is consistent with its structure and logP value. It is reported to be slightly soluble in chloroform and methanol.[2][7] Its moderate polarity and ability to act as a hydrogen bond acceptor (and weak donor) allow for miscibility with many polar organic solvents.[12] Its solubility in water is expected to be limited but will increase significantly at acidic pH due to the formation of the highly polar protonated ammonium salt.

Conclusion

The physicochemical properties of N-methylcyclopentanamine define its behavior and dictate its utility in scientific applications. Its moderate basicity ($\text{pK}_a \sim 10.94$) and lipophilicity ($\log P \sim 1.1-1.5$) make it a versatile synthetic intermediate, particularly in fields where biological activity is a consideration. The data and methodologies presented in this guide provide a robust framework for scientists and researchers to effectively utilize, handle, and modify this compound with a clear understanding of its fundamental chemical nature.

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